molecular formula C11H20N4 B15309836 Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B15309836
M. Wt: 208.30 g/mol
InChI Key: XDDYNJNQQYIUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine ( 1344042-56-3) is a high-purity chemical compound with the molecular formula C11H20N4 and a molecular weight of 208.31 g/mol. This specialty chemical features a unique structure comprising a 1,2,4-triazole ring substituted with a cyclopropyl group and an isobutyl chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structural motifs are commonly investigated for developing novel pharmacologically active molecules, as the 1,2,4-triazole scaffold is known to exhibit diverse biological activities. Researchers utilize this compound exclusively for laboratory research purposes. It is supplied with comprehensive analytical data including SMILES string (NC(C1CC1)C2=NC(CC(C)C)=NN2C) and InChIKey (XDDYNJNQQYIUAK-UHFFFAOYSA-N) to facilitate compound identification and experimental design. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

cyclopropyl-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C11H20N4/c1-7(2)6-9-13-11(15(3)14-9)10(12)8-4-5-8/h7-8,10H,4-6,12H2,1-3H3

InChI Key

XDDYNJNQQYIUAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C(C2CC2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the use of cyclopropylamine and 3-isobutyl-1-methyl-1h-1,2,4-triazole as starting materials. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclopropyl group are replaced with other groups. .

Scientific Research Applications

Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Cyclopropyl vs. Neopentyl Groups

The cyclopropyl group in the target compound enhances rigidity and may improve metabolic stability compared to the bulkier neopentyl (2,2-dimethylpropyl) group in 3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole .

Isobutyl Positioning

The 3-isobutyl substituent is shared with 3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole , but its presence in the target compound at the 3-position (vs. 5-position in others) may alter electronic distribution on the triazole ring, affecting hydrogen-bonding capacity and solubility.

Amine Functionalization

The methanamine group in the target compound distinguishes it from the dimethylated analog (Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine ). The free amine enables salt formation (e.g., dihydrochloride in ), enhancing aqueous solubility and bioavailability.

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s activity stems from its triazole ring and cyclopropyl group . The triazole enables hydrogen bonding and π-π stacking with protein targets, while the cyclopropyl enhances lipophilicity and metabolic stability . Structural analogs (Table 1) show substituent-dependent bioactivity, with bulkier groups (e.g., isobutyl) improving selectivity .

Table 1: Structural-Bioactivity Relationships in Triazole Derivatives

Compound SubstituentKey Bioactivity Trend
3-isobutyl (target compound)Hypothesized high selectivity
3-isopropylModerate antimicrobial activity
3-methylReduced metabolic stability
Adapted from

Q. What synthetic routes are commonly used for this compound in academic settings?

Synthesis typically involves multi-step reactions , starting with triazole ring formation via cycloaddition, followed by cyclopropane introduction. Key steps include:

  • Triazole synthesis : Using hydrazine derivatives and nitriles under reflux conditions .
  • Cyclopropanation : Employing transition-metal catalysts (e.g., Cu(I)) for stereochemical control . Academic protocols prioritize stepwise purification (e.g., column chromatography) over industrial flow reactors .

Q. How is the compound characterized post-synthesis?

Spectroscopic methods are critical:

  • NMR : Confirms cyclopropyl proton splitting patterns (~δ 0.5–1.5 ppm) and triazole ring protons (~δ 7–8 ppm) .
  • Mass spectrometry : Validates molecular weight (194.28 g/mol) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves 3D conformation using SHELX software .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires balancing:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance triazole cyclization but may reduce cyclopropane stability .
  • Temperature control : Lower temperatures (0–5°C) during cyclopropanation minimize side reactions .
  • Catalyst loading : Substoichiometric Cu(I) (5–10 mol%) improves cost efficiency without sacrificing enantioselectivity .

Table 2: Impact of Reaction Parameters on Yield

ParameterOptimal RangeYield Improvement
Solvent (DMF)0.1 M concentration15–20%
Temperature0–5°C (cyclopropanation)10–12%
Catalyst (Cu(I))5 mol%8–10%
Data synthesized from

Q. How can contradictions in biological activity data between analogs be resolved?

Discrepancies arise from assay variability or structural nuances. Strategies include:

  • Standardized assays : Fix pH (7.4), solvent (DMSO < 1%), and cell lines (e.g., HEK293 for receptor studies) .
  • SAR analysis : Compare analogs with incremental changes (e.g., isobutyl → isopropyl) to isolate substituent effects (Table 1) .
  • Molecular docking : Predict binding modes; e.g., cyclopropyl positioning in hydrophobic pockets explains differential receptor affinity .

Q. What methods elucidate the compound’s mechanism of action in enzyme inhibition?

Biophysical techniques are key:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to targets (e.g., KD values).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cryo-EM/X-ray crystallography : Resolves binding conformations in enzyme active sites . For example, SPR revealed sub-micromolar affinity for fungal CYP51, supporting antifungal potential .

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